N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-7-16(13(2)25-12)19(23)21-14-8-20-22(9-14)10-15-11-24-17-5-3-4-6-18(17)26-15/h3-9,15H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDCOHFAHOPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxin and pyrazole intermediates separately, followed by their coupling and subsequent functionalization to introduce the furan carboxamide moiety.
Synthesis of Benzodioxin Intermediate: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling Reaction: The benzodioxin and pyrazole intermediates are coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Introduction of Furan Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing benzodioxin and pyrazole derivatives exhibit antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .
- α-Glucosidase Inhibition : Some derivatives have shown promise in managing Type 2 diabetes by inhibiting α-glucosidase, thus slowing carbohydrate absorption .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of functional groups conducive to interaction with microbial enzymes enhances this potential .
Neurological Applications
Given its structural similarities to known neuroprotective agents, this compound may offer therapeutic benefits in treating neurological disorders. Its ability to cross the blood-brain barrier could facilitate its use in developing treatments for conditions like Parkinson’s disease .
Case Study 1: Antitumor Efficacy
A study evaluated a series of benzodioxin-based compounds for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide exhibited significant growth inhibition, suggesting potential as chemotherapeutic agents .
Case Study 2: Enzyme Inhibition Profile
In an investigation focused on enzyme inhibition, a related compound was tested against acetylcholinesterase and α-glucosidase. The findings revealed IC50 values that suggest strong inhibitory activity, comparable to established drugs used for Alzheimer's and diabetes management .
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the activity of receptors by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and functional groups. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Observations :
Benzodioxin vs. Benzodiazepine/Benzoxazepine :
- The target compound’s benzodioxin ring (six-membered, two oxygen atoms) offers rigidity and moderate polarity compared to the seven-membered benzodiazepine/benzoxazepine systems in Compounds 4g and 4h. This difference may influence bioavailability and binding selectivity .
Pyrazole vs. Tetrazole-containing analogs (e.g., 4g, 4h) exhibit higher acidity, which could improve ionic interactions in biological systems .
Substituent Effects :
- The 2,5-dimethylfuran carboxamide group introduces steric hindrance and electron-donating methyl groups, contrasting with ADB-FUBINACA’s fluorobenzyl substituent. This may alter metabolic pathways (e.g., cytochrome P450 interactions) compared to halogenated analogs .
Research Findings and Data
Computational Insights :
- ADB-FUBINACA’s indazole group, by comparison, shows stronger affinity for cannabinoid receptors due to its planar structure .
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological effects and therapeutic potentials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process often includes the formation of the pyrazole ring followed by carboxamide formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Antidiabetic Activity
Recent studies have investigated the antidiabetic properties of compounds related to this compound. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin showed moderate inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. The IC50 values for some derivatives ranged from 81.12 μM to 86.31 μM when compared to acarbose (IC50 = 37.38 μM), indicating potential for further development as antidiabetic agents .
Neuroprotective Effects
The neuroprotective effects of similar compounds have also been explored in the context of Alzheimer's disease (AD). In vitro studies suggest that these compounds may inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. The inhibition of this enzyme could potentially enhance cholinergic transmission and improve cognitive function in AD models .
Antioxidant Properties
This compound has been reported to exhibit antioxidant properties. These properties are vital for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using various assays, showing promising results that warrant further investigation into its therapeutic applications .
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are reported for the target compound, and how is reaction progress optimized?
Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. Key steps include:
- Coupling Reactions : Use of tert-butyldimethylsilyl chloride (TBDMSCl) and sodium triacetoxyborohydride (NaBH(OAc)₃) for selective protection and reduction steps, as seen in analogous pyrazole derivatives .
- Benzodioxin Subunit Incorporation : The 2,3-dihydro-1,4-benzodioxin moiety is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, leveraging boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) .
- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For intermediates, nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (ESI-MS) confirm structural fidelity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, with parameters refined using software like SHELX. For example, orthorhombic crystal systems (space group P2₁2₁2₁) are common for pyrazole derivatives, with mean C–C bond lengths of ~1.353 Å .
- Spectroscopy :
- Data Validation : Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled conditions (e.g., deuterated solvents, temperature stability) .
Advanced: How can molecular docking studies inform the design of derivatives with improved bioactivity?
Answer:
- Target Selection : Docking against enzymes like cyclooxygenase-2 (COX-2) or kinases is common. The benzodioxin and furan moieties are prioritized for hydrophobic interactions, while the carboxamide group forms hydrogen bonds .
- Software and Parameters : Tools like AutoDock Vina or Schrödinger Suite are used with force fields (e.g., OPLS-AA). Binding affinity (ΔG) and root-mean-square deviation (RMSD) values validate pose stability .
- Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) on the pyrazole ring showed enhanced binding to COX-2 (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .
Advanced: What DFT strategies predict electronic properties, and how do they align with experimental data?
Answer:
- Computational Setup : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (FMOs). HOMO-LUMO gaps (e.g., 4.2 eV) correlate with UV-Vis absorption maxima (~300 nm) .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions. For example, the carboxamide oxygen exhibits negative ESP (−45 kcal/mol), aligning with its role in hydrogen bonding .
- Validation : Compare computed IR spectra with experimental data; deviations >5% prompt reoptimization of basis sets or solvation models (e.g., PCM) .
Advanced: How are contradictions between computational and experimental data resolved in structure-activity studies?
Answer:
- Case Example : If DFT predicts a planar benzodioxin ring but SCXRD shows puckering, conformational analysis via molecular dynamics (MD) simulations (e.g., AMBER) identifies torsional flexibility .
- Statistical Tools : Use Bland-Altman plots to quantify systematic biases. For instance, overestimated bond lengths in DFT (mean difference = +0.02 Å) are corrected via dispersion corrections (e.g., D3BJ) .
- Hybrid Approaches : Combine docking with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to reconcile binding free energy discrepancies (>1.5 kcal/mol) .
Basic: What purification techniques ensure high yields of the target compound?
Answer:
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate 4:1 to 1:2) isolates the product.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity, verified by melting point (mp 180–182°C) and HPLC (retention time 8.2 min, 99% area) .
Advanced: What in vitro assays evaluate the compound’s mechanism of action?
Answer:
- Enzyme Inhibition : Microplate assays (e.g., COX-2 inhibition) measure IC₅₀ values. For example, pre-incubation with 10 μM compound reduces prostaglandin E₂ (PGE₂) by 70% .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY) tracks intracellular localization via confocal microscopy. Co-localization with lysosomes (Pearson’s coefficient >0.8) suggests lysosome-targeting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
